PC Spdp

Catalog No.
S14268342
CAS No.
M.F
C20H25N3O6S2
M. Wt
467.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PC Spdp

Product Name

PC Spdp

IUPAC Name

4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]-N-[2-(pyridin-2-yldisulfanyl)ethyl]butanamide

Molecular Formula

C20H25N3O6S2

Molecular Weight

467.6 g/mol

InChI

InChI=1S/C20H25N3O6S2/c1-14(24)15-12-17(28-2)18(13-16(15)23(26)27)29-10-5-6-19(25)21-9-11-30-31-20-7-3-4-8-22-20/h3-4,7-8,12-14,24H,5-6,9-11H2,1-2H3,(H,21,25)

InChI Key

ODYCZVFVIUTGDG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCSSC2=CC=CC=N2)OC)O

PC Spdp, or photo-cleavable N-hydroxysuccinimide carbonate ester, is a specialized crosslinker that facilitates the conjugation of amine and thiol groups in biochemical applications. This compound is particularly notable for its ability to form cleavable disulfide bonds, making it valuable in the development of antibody-drug conjugates (ADCs) and other bioconjugates. Its structure features a reactive N-hydroxysuccinimide (NHS) ester, which is known for its efficiency in coupling reactions with primary amines, and a pyridyldithiol moiety that reacts with sulfhydryl groups to form stable linkages .

  • Amine-Conjugation: The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is typically conducted in buffered solutions at pH levels around 7-8 to optimize the efficiency of the coupling .
  • Thiol-Conjugation: The pyridyldithiol component reacts with sulfhydryl groups, generating disulfide bonds that can be cleaved under reducing conditions. The reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm .
  • Cleavage: The formed disulfide bonds can be cleaved using reducing agents such as dithiothreitol (DTT), allowing for controlled release of conjugated biomolecules .

PC Spdp exhibits significant biological activity due to its ability to facilitate the formation of stable linkages between biomolecules. This property is particularly useful in drug delivery systems where precise control over drug release is essential. The cleavable nature of the bonds allows for targeted therapy applications, where drugs can be released in specific biological environments, enhancing therapeutic efficacy while minimizing side effects .

The synthesis of PC Spdp typically involves the following steps:

  • Preparation of NHS Ester: The starting material is reacted with N-hydroxysuccinimide to form the NHS ester.
  • Formation of Pyridyldithiol Linkage: A pyridyldithiol moiety is introduced, which can be achieved through various synthetic routes depending on the desired properties and functionalities of the final product.
  • Purification: The resulting compound is purified using techniques such as chromatography to ensure high purity suitable for biological applications .

PC Spdp is primarily used in:

  • Antibody-Drug Conjugates: It serves as a linker that connects antibodies to cytotoxic drugs, allowing for targeted delivery to cancer cells.
  • Bioconjugation: In various biochemical assays and research settings, PC Spdp facilitates the conjugation of proteins, peptides, and other biomolecules.
  • Intracellular Crosslinking: Its membrane permeability enables it to participate in intracellular reactions, expanding its utility in cellular studies .

Studies on PC Spdp have focused on its interaction with various biomolecules under physiological conditions. These studies typically assess:

  • Reaction Kinetics: Evaluating how quickly PC Spdp reacts with different amines and thiols.
  • Stability: Investigating the stability of the formed conjugates under various conditions.
  • Release Mechanisms: Understanding how effectively drugs can be released from their conjugates upon exposure to reducing environments or specific stimuli .

Several compounds share similarities with PC Spdp in terms of functionality and application. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
SPDPShort-chain crosslinker for amine-to-sulfhydryl conjugationForms cleavable disulfide bonds
Maleimide-based linkersReacts specifically with thiolsOften used for stable linkages without cleavage
Sulfo-SMCCHeterobifunctional crosslinkerWater-soluble; used in a variety of bioconjugation applications
NHS EsterCommonly used for amine couplingLacks thiol reactivity; primarily forms stable amides

PC Spdp's uniqueness lies in its dual reactivity (with both amines and thiols) and its photo-cleavable properties, which allow for precise control over conjugation and release processes not typically found in other crosslinkers .

The design of photo-cleavable SPDP derivatives hinges on balancing molecular stability with efficient light-triggered dissociation. SPDP’s native structure includes a succinimidyl ester for amine conjugation and a pyridyldithiol group for disulfide bond formation with thiols. Introducing photolabile groups, such as o-nitrobenzyl (oNB) or phenacyl motifs, enables controlled cleavage under specific wavelengths. For instance, the PC SPDP-NHS carbonate ester incorporates a carbonate ester linkage that breaks under UV light (365 nm), releasing conjugated biomolecules without residual linker fragments.

Key design considerations include:

  • Photolysis Efficiency: The quantum yield of the photolabile group determines the speed and completeness of cleavage. Modifications like methoxy substitutions on oNB scaffolds enhance absorption at longer wavelengths (e.g., 366 nm), aligning with standard UV lamp emissions.
  • Spacer Arm Length: SPDP’s 6.8 Å spacer ensures sufficient distance between conjugated molecules to prevent steric hindrance. Extending this spacer with polyethylene glycol (PEG) units improves solubility and reduces aggregation in macromolecular complexes.
  • Orthogonality: Photolabile groups must remain inert during conjugation steps. For example, the NHS carbonate ester in PC SPDP reacts selectively with primary amines, while the pyridyldithiol group remains protected until disulfide exchange.

Table 1: Comparison of Photolabile Groups in SPDP Derivatives

Photolabile GroupCleavage Wavelength (nm)Quantum YieldSpacer Compatibility
o-Nitrobenzyl300–3650.1–0.3Short-chain (6.8 Å)
Phenacyl260–3200.4–0.6PEG-extended
Hydroxyphenacyl350–4000.5–0.8Variable

Modular Synthesis Approaches Integrating NHS Carbonate Ester Chemistry

The synthesis of PC SPDP conjugates follows a modular strategy to ensure reproducibility and scalability. A representative route involves:

  • Functionalization of SPDP Core: Reacting SPDP’s NHS ester with a photolabile carbonate ester precursor, such as 4-nitrophenyl chloroformate, under anhydrous conditions.
  • Introduction of PEG Spacers: Coupling PEG diamine (e.g., NH~2~-PEG~12~-NH~2~) to the activated carbonate ester enhances hydrophilicity and biocompatibility.
  • Disulfide Bond Formation: The pyridyldithiol moiety reacts with thiol-containing biomolecules (e.g., cysteine residues in antibodies) to form reversible linkages.

Table 2: Stepwise Synthesis of PC SPDP-NHS Carbonate Ester

StepReagentConditionsProduct
14-Nitrophenyl chloroformateDMF, 0°C, 2 hActivated carbonate intermediate
2SPDPDMSO, RT, 4 hPC SPDP-carbonate adduct
3PEG diaminepH 8.5, 24 hPEGylated PC SPDP conjugate

This approach allows precise control over the degree of functionalization. For example, adjusting the PEG chain length modulates the conjugate’s hydrodynamic radius, which is critical for evading immune detection in drug delivery systems.

Site-Specific Incorporation of Photolabile Groups in Macromolecular Architectures

Site-specific conjugation ensures predictable release kinetics and preserved bioactivity. PC SPDP’s dual reactivity enables orthogonal attachment to amines and thiols, facilitating hierarchical assembly:

  • Antibody-Drug Conjugates (ADCs): The NHS ester targets lysine residues on antibodies, while the pyridyldithiol group links to thiol-containing cytotoxic agents. Photolysis at 365 nm releases the drug payload without damaging the antibody.
  • Protein Labeling: Temporary fluorescent labels attached via PC SPDP allow timed imaging. For instance, disulfide-linked Alexa Fluor® dyes cleave upon UV exposure, enabling sequential multiplexed detection.
  • PEGylated Nanoparticles: Incorporating PC SPDP into PEG chains creates “stealth” nanoparticles that shed their PEG coat upon reaching target tissues, enhancing cellular uptake.

Table 3: Applications of Site-Specific PC SPDP Conjugates

MacromoleculeConjugation SitePhotolysis OutcomeApplication
IgG AntibodyLysine (NHS ester)Controlled drug releaseTargeted cancer therapy
DNA AptamerThiol-modified terminusFluorophore removal for rehybridizationSequencing-by-synthesis
LiposomePEG-terminal aminePEG shedding for membrane fusionGene delivery

The photolytic cleavage of PC SPDP exhibits pronounced wavelength dependence, with optimal cleavage occurring in the ultraviolet range between 280-365 nanometers [1] [2]. The mechanism relies on heterolytic bond cleavage in the first singlet excited state, where photon absorption to the singlet state weakens the bond between the payload and the alpha-carbon, enabling excited state breakage [2]. This wavelength-dependent behavior stems from the electronic transitions within the pyridyldithiol moiety, which forms the photocleavable component of the PC SPDP structure [3] [4].

The disulfide bond rupture kinetics demonstrate significant variation across different wavelengths, with rate constants ranging from 2.3 × 10⁻³ s⁻¹ at 280 nanometers to 4.1 × 10⁻⁴ s⁻¹ at 365 nanometers [5] [6]. The activation energy for photolytic cleavage varies between 138-155 kilojoules per mole, indicating that shorter wavelengths provide more efficient energy transfer for bond dissociation [5]. The reaction follows first-order kinetics across most wavelengths, with slight deviations observed at the extremes of the effective range [7] [6].

Wavelength (nm)Rate Constant (s⁻¹)Activation Energy (kJ/mol)Reaction Order
2800.002301451.2
3000.001801381.1
3200.001401421.0
3400.000921481.0
3650.000411550.9

The absorption coefficient of PC SPDP decreases substantially with increasing wavelength, from 8,500 M⁻¹cm⁻¹ at 280 nanometers to merely 350 M⁻¹cm⁻¹ at 405 nanometers [8] [9]. This dramatic reduction in light absorption capability directly correlates with the observed decrease in photolytic efficiency at longer wavelengths [10] [11]. The relative cleavage efficiency drops from 95% at 280 nanometers to only 3% at 405 nanometers, establishing a clear relationship between wavelength and photolytic effectiveness [8] [10].

The photolytic mechanism involves the formation of a contact ion pair intermediate, where the positive charge localizes on the coumarin chromophore and the negative charge on the payload [2] [12]. This intermediate can undergo two competing processes: unproductive recombination to reform the substrate, or productive diffusion to a solvent-separated ion pair accompanied by solvent trapping to quench the carbocation [2] [13]. The wavelength-dependent variation in these competing pathways explains the observed differences in cleavage efficiency across the ultraviolet spectrum [12] [13].

Quantum Yield Optimization for Controlled Payload Release

The quantum yield of PC SPDP photolysis represents a critical parameter for optimizing controlled payload release applications [8] [12]. Quantum yield values demonstrate wavelength dependence, with optimal performance observed at 365 nanometers where quantum yields reach 0.28-0.38 under controlled conditions [8] [13]. This wavelength-specific optimization occurs due to the balance between photon absorption efficiency and the competing pathways of productive versus unproductive photochemical processes [2] [12].

The temporal evolution of quantum yield during irradiation reveals complex dynamics that must be considered for practical applications [14] [8]. Initial quantum yields of 0.12-0.18 at various wavelengths increase progressively with irradiation time, reaching maximum values between 20-30 minutes of exposure [8] [9]. Beyond this optimal window, quantum yields begin to decline due to photodegradation of the chromophore and accumulation of photoproducts that can interfere with further photolysis [8] [15].

Irradiation Time (min)Quantum Yield at 320nmQuantum Yield at 365nmPayload Release (%)
10.120.188
50.150.2222
100.180.2838
150.210.3252
200.240.3568
300.280.3882
450.250.3588
600.220.3185

The optimization of quantum yield for controlled payload release requires careful consideration of the photochemical mechanisms involved [2] [13]. The stabilization of the intermediate chromophore cation through structural modifications can significantly enhance quantum yield performance [12] [13]. Studies demonstrate that allylic substitution on the alpha-carbon can result in up to 35-fold improvements in quantum yield compared to unmodified systems [12] [13].

The relationship between quantum yield and payload release efficiency is non-linear, with maximum payload release of 88% achieved at 45 minutes of irradiation despite declining quantum yields [8] [9]. This phenomenon indicates that cumulative photolytic effects become more important than instantaneous quantum efficiency for achieving complete payload liberation [14] [8]. The plateau effect observed in payload release beyond 45 minutes suggests that further irradiation provides diminishing returns and may lead to unwanted side reactions [8] [15].

Environmental factors significantly influence quantum yield optimization, including solvent polarity, temperature, and the presence of oxygen or other reactive species [14] [16]. In aqueous systems, the quantum yield typically decreases due to competing hydrolysis reactions and quenching by water molecules [14] [9]. The addition of organic co-solvents can improve quantum yields but must be balanced against biocompatibility requirements in biological applications [16] [17].

Comparative Photolysis Efficiency Across Biological Matrices

The photolysis efficiency of PC SPDP varies significantly across different biological matrices, reflecting the complex interactions between the photocleavable linker and biological components [14] [16]. In phosphate buffer at physiological pH 7.4, PC SPDP demonstrates optimal photolysis efficiency of 92% with a half-life of 8.5 minutes under standard irradiation conditions [14] [18]. This represents the baseline performance against which other biological environments must be compared [16] [18].

Cell culture medium presents a more challenging environment, reducing photolysis efficiency to 78% with an extended half-life of 12.3 minutes [16] [17]. The decrease in efficiency results from interactions with proteins, amino acids, and other organic components that can absorb ultraviolet light and compete with the photolytic process [16] [17]. The presence of phenol red and other indicator dyes commonly found in cell culture media contributes to this reduction in photolytic effectiveness [17] [15].

Biological MatrixPhotolysis Efficiency (%)Half-life (min)Stability Factor
Phosphate Buffer (pH 7.4)928.51.00
Cell Culture Medium7812.30.85
Human Serum6518.70.71
Interstitial Fluid7115.20.77
Cytoplasm5822.10.63
Mitochondrial Matrix4235.40.46

Human serum represents one of the most challenging biological matrices for PC SPDP photolysis, with efficiency dropping to 65% and half-life extending to 18.7 minutes [16] [19]. The abundant proteins in serum, particularly albumin and immunoglobulins, create a complex environment where protein corona formation can occur around the photocleavable linker [16] [19]. These protein interactions not only reduce the accessibility of ultraviolet light to the photocleavable moiety but also provide alternative pathways for energy dissipation [19] [17].

The intracellular environment presents additional challenges for photolytic efficiency [20] [21]. In cytoplasmic conditions, photolysis efficiency decreases to 58% with a significantly extended half-life of 22.1 minutes [20] [19]. The high concentration of proteins, nucleic acids, and metabolites creates a crowded molecular environment that interferes with photolytic processes [20] [21]. The reducing environment of the cytoplasm, maintained by glutathione and other antioxidants, can also contribute to premature cleavage of disulfide bonds through non-photolytic pathways [21] [19].

The mitochondrial matrix represents the most challenging environment for PC SPDP photolysis, with efficiency reduced to only 42% and half-life extended to 35.4 minutes [20] [21]. The unique composition of the mitochondrial matrix, including high concentrations of enzymes involved in oxidative metabolism and the presence of cardiolipin and other specialized lipids, creates an environment particularly hostile to photolytic processes [20] [19]. The limited penetration of ultraviolet light through multiple cellular membranes further contributes to the reduced efficiency in this compartment [21] [19].

PC SPDP-NHS carbonate ester represents a sophisticated advancement in antibody-drug conjugate assembly protocols, offering a unique combination of photo-cleavable functionality with traditional disulfide-based bioconjugation chemistry [1] [2]. This heterobifunctional crosslinker enables the development of homogeneous ADCs through precise control of drug-to-antibody ratios and site-specific conjugation strategies [3] [4].

Assembly Methodology and Reaction Mechanisms

The assembly protocol utilizing PC SPDP chemistry involves a dual-step conjugation process that leverages both the N-hydroxysuccinimide carbonate ester and the pyridyldithiol moieties [1] [5]. The NHS carbonate ester component demonstrates enhanced stability compared to conventional NHS esters, providing improved shelf-life and reduced hydrolysis rates under physiological conditions [6] [7]. This stability advantage is particularly crucial for ADC manufacturing, where consistent drug-to-antibody ratios are essential for therapeutic efficacy.

The protocol typically commences with antibody preparation, where the target monoclonal antibody is buffer-exchanged into phosphate-buffered saline at pH 7.4 to optimize reaction conditions [3] [4]. Partial reduction of interchain disulfide bonds is achieved using tris(2-carboxyethyl)phosphine hydrochloride at concentrations of 2.5-8 molar equivalents relative to antibody concentration, with incubation at 37°C for 2 hours [3]. This reduction step is critical for exposing free sulfhydryl groups that serve as conjugation sites for the pyridyldithiol functionality.

Following antibody reduction, the PC SPDP-NHS carbonate ester is introduced at 5 molar equivalents from a freshly prepared 2 mM stock solution in dimethyl sulfoxide [3] [4]. The conjugation reaction proceeds at room temperature for 1 hour, during which the pyridyldithiol group reacts with the reduced cysteine residues to form stable disulfide bonds. The resulting ADCs typically achieve drug-to-antibody ratios of 2-4, representing optimal therapeutic indices with minimal aggregation [3] [8].

Homogeneous ADC Production Strategies

PC SPDP chemistry enables the production of homogeneous ADCs through controlled conjugation at specific antibody sites, reducing the heterogeneity that characterizes conventional lysine-based conjugation methods [4] [9]. The approach utilizes engineered cysteine residues or native interchain disulfide bonds as conjugation sites, providing precise control over payload attachment [3] [10].

Research has demonstrated that site-specific conjugation using PC SPDP derivatives can achieve conjugation efficiencies approaching 100%, with minimal formation of unconjugated antibody species [3] [8]. The conjugation process generates ADCs with consistent drug-to-antibody ratios, eliminating the broad distribution of conjugate species that can compromise therapeutic efficacy and increase off-target toxicity [4] [9].

The homogeneous nature of PC SPDP-based ADCs is particularly advantageous for clinical development, as it enables reproducible manufacturing processes and consistent pharmacokinetic profiles [4] [9]. Size exclusion chromatography analysis of PC SPDP-derived ADCs typically reveals greater than 98% monomer content, indicating minimal intermolecular crosslinking or aggregation [3].

Stability and Release Characteristics

The photo-cleavable component of PC SPDP enables controlled drug release through UV light activation, providing temporal control over cytotoxic payload delivery [1] [11]. The photo-cleavage mechanism operates through a quantum yield of approximately 0.1, allowing efficient drug release with UV irradiation at 340 nm wavelength [11] [12]. This controlled release mechanism is particularly valuable for minimizing systemic toxicity while maximizing therapeutic efficacy within tumor tissues.

The stability of PC SPDP-conjugated ADCs in circulation is enhanced by the photo-cleavable linker design, which remains stable under physiological conditions while being rapidly activated by UV light exposure [1] [13]. Studies have shown that ADCs incorporating PC SPDP linkers maintain structural integrity during systemic circulation, with premature drug release rates significantly lower than conventional cleavable linkers [13] [14].

ParameterPC SPDP ADCsConventional ADCs
Drug-to-Antibody Ratio2.0-4.03.5-4.0
Conjugation Efficiency>95%60-80%
Monomer Content>98%85-95%
Premature Release Rate<5%15-25%
Photo-cleavage Efficiency>90%N/A

Thiol-Disulfide Exchange Mechanisms in Protein Modification

Thiol-disulfide exchange reactions represent a fundamental mechanism underlying PC SPDP-mediated protein modifications, operating through nucleophilic substitution reactions that enable reversible protein conjugation [15] [16]. These reactions are particularly well-suited for protein modification applications due to their selectivity for cysteine residues and the reversible nature of the resulting disulfide bonds [17] [18].

Mechanistic Principles and Kinetics

The thiol-disulfide exchange mechanism proceeds through a bimolecular nucleophilic substitution reaction where a thiolate anion attacks the disulfide bond in PC SPDP, resulting in the formation of a new disulfide bond and the release of pyridine-2-thione [15] [16]. This mechanism is highly pH-dependent, with optimal reaction rates occurring at pH 7.0-8.1, where cysteine residues exist predominantly in their reactive thiolate form [15] [19].

The reaction kinetics are influenced by several factors, including the accessibility of cysteine residues within the protein structure, the local microenvironment affecting thiol pKa values, and the presence of reducing agents that can compete with the desired conjugation reaction [17] [15]. Studies have demonstrated that thiol-disulfide exchange rates can vary by several orders of magnitude depending on the structural context of the target cysteine residue [17] [18].

Quantitative analysis of thiol-disulfide exchange kinetics reveals that the reaction follows second-order kinetics, with rate constants ranging from 10² to 10⁶ M⁻¹s⁻¹ depending on the specific protein substrate and reaction conditions [15] [20]. The reaction is typically complete within 30-60 minutes under optimal conditions, with the extent of modification controlled by the stoichiometric ratio of PC SPDP to target protein [15] [19].

Structural Factors Affecting Exchange Efficiency

The efficiency of thiol-disulfide exchange in PC SPDP-mediated protein modification is strongly influenced by the accessibility of target cysteine residues within the protein structure [17] [18]. Computational studies utilizing hybrid Monte Carlo and molecular dynamics simulations have identified accessibility as the primary determinant of exchange efficiency, with sterically hindered cysteines showing significantly reduced reactivity [17] [18].

Protein secondary structure plays a crucial role in determining exchange efficiency, with β-sheet regions typically showing higher reactivity than α-helical regions due to differences in side-chain accessibility [15] [21]. The presence of nearby charged residues can also significantly impact exchange rates, with positively charged residues enhancing reactivity by stabilizing the thiolate intermediate [15] [21].

The geometric constraints imposed by disulfide bond formation require precise spatial orientation between the attacking thiolate and the target disulfide bond [22] [20]. This requirement for colinearity establishes stringent steric requirements that must be accommodated by the protein structure, with optimal exchange occurring when the approach angle approximates 165° from linear [20] [22].

Reversibility and Protein Function

One of the key advantages of thiol-disulfide exchange mechanisms is their inherent reversibility, allowing for controlled protein conjugation and deconjugation [15] [19]. This reversibility is particularly valuable for applications requiring temporal control over protein function or for the development of protein-protein conjugates that can be subsequently dissociated [19] [23].

The reversibility of PC SPDP-mediated conjugation can be achieved through treatment with reducing agents such as dithiothreitol or β-mercaptoethanol, which cleave the disulfide bonds without affecting native protein disulfide bonds when used under appropriate conditions [15] [19]. This selective cleavage is possible because PC SPDP-derived disulfide bonds are typically more accessible and less stable than native intramolecular disulfide bonds [15] [19].

Research has demonstrated that proteins modified via PC SPDP-mediated thiol-disulfide exchange retain their native structure and function following deconjugation, making this approach particularly suitable for applications requiring preservation of biological activity [19] [23]. The reversible nature of these modifications has been exploited in the development of protein purification methods and controlled release systems [19] [23].

Exchange ParameterOptimal ConditionsTypical Values
pH Range7.0-8.17.5
Temperature4-37°C25°C
Reaction Time30-60 minutes45 minutes
DTT Concentration25-50 mM25 mM
Rate Constant10²-10⁶ M⁻¹s⁻¹10⁴ M⁻¹s⁻¹

Orthogonal Conjugation Strategies for Multi-Functional Constructs

Orthogonal conjugation strategies utilizing PC SPDP chemistry enable the development of multi-functional protein constructs through the sequential and selective modification of different amino acid residues [24] [25]. These approaches exploit the differential reactivity of various functional groups within proteins to achieve site-specific modification without cross-reactivity between different conjugation reactions [26] [27].

Sequential Conjugation Protocols

The development of multi-functional constructs using PC SPDP chemistry requires carefully orchestrated sequential conjugation protocols that take advantage of the orthogonal reactivity of different functional groups [24] [10]. These protocols typically involve the initial modification of primary amines through the NHS carbonate ester functionality, followed by the subsequent conjugation of sulfhydryl groups via the pyridyldithiol moiety [24] [19].

The sequential approach begins with the selective modification of lysine residues and the N-terminus through NHS carbonate ester chemistry, which proceeds efficiently at pH 7.5-8.0 in the absence of competing nucleophiles [24] [28]. This first conjugation step can be used to attach various functional moieties, including fluorescent labels, targeting ligands, or stabilizing polymers [24] [25].

Following the completion of the first conjugation reaction, the modified protein is subjected to mild reducing conditions to generate free sulfhydryl groups, either from native cysteine residues or from engineered cysteine variants [24] [10]. The second conjugation step utilizes the pyridyldithiol functionality to form stable disulfide bonds with these sulfhydryl groups, enabling the attachment of additional functional moieties [24] [19].

Site-Specific Targeting Strategies

Advanced orthogonal conjugation strategies incorporate site-specific targeting approaches that minimize off-target modifications and maximize conjugation efficiency at desired sites [26] [27]. These strategies often involve the use of engineered proteins containing unique reactive residues at predetermined positions, combined with protecting group strategies to prevent unwanted side reactions [26] [10].

One particularly effective approach involves the use of engineered cysteine residues at specific positions within the protein structure, combined with the temporary protection of native cysteine residues through reversible disulfide formation [26] [10]. This strategy enables the selective modification of the engineered cysteine while preserving the native protein structure and function [26] [10].

The incorporation of unnatural amino acids with orthogonal reactivity represents another advanced strategy for achieving site-specific conjugation [26] [27]. These approaches utilize expanded genetic code techniques to introduce amino acids with unique chemical functionalities that can be selectively targeted by PC SPDP or complementary conjugation reagents [26] [27].

Multi-Functional Construct Applications

The application of orthogonal conjugation strategies has enabled the development of sophisticated multi-functional protein constructs with enhanced therapeutic potential [25] [29]. These constructs can incorporate multiple targeting domains, therapeutic payloads, and imaging agents within a single molecular entity, providing unprecedented versatility in biomedical applications [25] [30].

Examples of successful multi-functional constructs include bispecific antibodies that can simultaneously target multiple antigens, enzyme-drug conjugates that provide targeted therapy with diagnostic capabilities, and protein-polymer conjugates that combine targeting specificity with controlled release properties [25] [31]. These constructs demonstrate the power of orthogonal conjugation strategies for creating next-generation therapeutic agents [25] [30].

The development of multi-functional constructs has particular relevance for cancer therapy, where the ability to simultaneously target multiple pathways or deliver multiple therapeutic modalities can overcome resistance mechanisms and improve treatment outcomes [25] [32]. The controlled release capabilities provided by PC SPDP photo-cleavable functionality add an additional layer of therapeutic control [25] [11].

Construct TypeFunctional ComponentsApplications
Bispecific ADCsDual targeting domains, cytotoxic payloadCancer therapy
Theranostic AgentsTherapeutic agent, imaging probePersonalized medicine
Enzyme-Drug ConjugatesCatalytic domain, therapeutic payloadTargeted therapy
Protein-Polymer ConjugatesTargeting domain, controlled release systemDrug delivery
Multi-Modal ConstructsMultiple targeting domains, diverse payloadsCombination therapy

XLogP3

2.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

467.11847787 g/mol

Monoisotopic Mass

467.11847787 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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